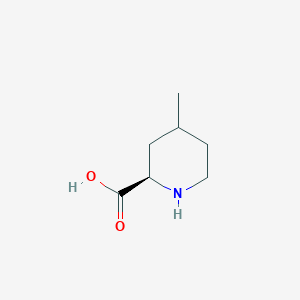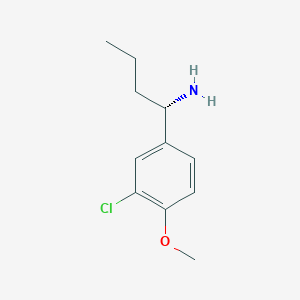![molecular formula C11H11NO2 B12978095 3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12978095.png)
3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The incorporation of a pyridinyl group enhances its potential for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through a practical metal-free homolytic aromatic alkylation protocol. This method involves the reaction of a pyridinyl precursor with a bicyclo[1.1.1]pentane derivative under specific conditions . The reaction typically requires a radical initiator and proceeds under mild conditions, making it suitable for large-scale synthesis.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using flow chemistry techniques. This approach allows for the continuous production of the compound, ensuring consistent quality and yield . The use of flow reactors also enhances safety and efficiency, making it a preferred method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Acts as a probe in biological studies to investigate molecular interactions.
Industry: Utilized in the development of advanced materials, such as liquid crystals and molecular rotors.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyridinyl group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The bicyclo[1.1.1]pentane core provides rigidity and spatial orientation, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(4-Bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid offers unique advantages due to the presence of the pyridinyl group. This group enhances its potential for hydrogen bonding and π-π interactions, making it a valuable scaffold in drug design and materials science .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-pyridin-4-ylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c13-9(14)11-5-10(6-11,7-11)8-1-3-12-4-2-8/h1-4H,5-7H2,(H,13,14) |
InChI Key |
UWLODLWUAQJDRI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,3-Dichlorophenyl)-6-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12978024.png)
![(2R,3AS,5S,7aR)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B12978032.png)
![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid;hydrate](/img/structure/B12978035.png)
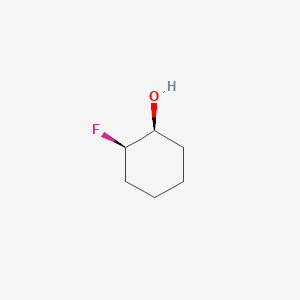
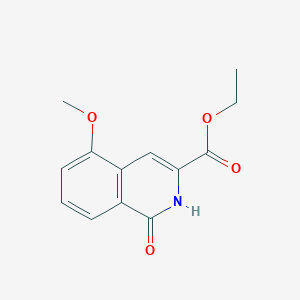
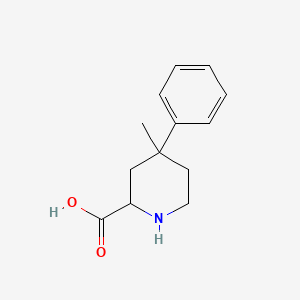
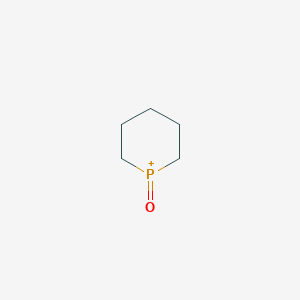
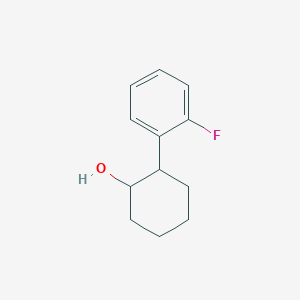
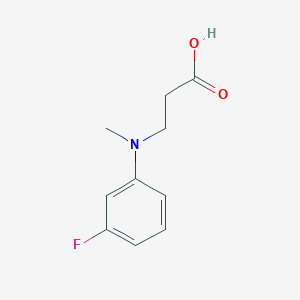
![N-Methylspiro[2.3]hexane-1-carboxamide](/img/structure/B12978093.png)
![6-Oxaspiro[3.4]octan-8-one](/img/structure/B12978100.png)
